molecular formula C11H6F3NO2 B2397923 8-(Trifluoromethyl)quinoline-6-carboxylic acid CAS No. 2102411-83-4

8-(Trifluoromethyl)quinoline-6-carboxylic acid

Cat. No. B2397923
M. Wt: 241.169
InChI Key: CCXWCDUDVJAFKP-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . It is a solid substance that should be stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 8-(Trifluoromethyl)quinoline-6-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) . This indicates the specific arrangement and bonding of atoms in the molecule.


Physical And Chemical Properties Analysis

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the retrieved data.

Scientific Research Applications

    Medicinal Chemistry

    • Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
    • They have been used in the development of new drugs due to their wide range of biological and pharmacological activities .
    • The methods of application or experimental procedures involve various synthetic routes for the synthesis of quinoline and its derivatives .
    • The outcomes have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

    Drug Discovery

    • Quinoline compounds are used in drug discovery.
    • They offer diverse applications in areas like drug discovery and catalysis.
    • The methods of application or experimental procedures involve the use of quinoline compounds in the synthesis of new drugs.
    • The outcomes have shown that quinoline compounds can be used to develop new therapeutic agents .

    Corrosion Inhibition

    • Quinoline compounds are used in corrosion inhibition .
    • The methods of application or experimental procedures involve the use of quinoline compounds as inhibitors in the corrosion of mild steel .
    • The outcomes have shown that quinoline compounds can effectively inhibit corrosion .

    Synthetic Organic Chemistry

    • Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .
    • The methods of application or experimental procedures involve the synthesis of quinoline derivatives using alternative reaction methods .
    • The outcomes have shown that quinoline derivatives can be synthesized using green and clean methods .

    Industrial Chemistry

    • Quinolines have diverse applications in the field of industrial chemistry .
    • The methods of application or experimental procedures involve the use of quinoline compounds in various industrial processes .
    • The outcomes have shown that quinoline compounds can be effectively used in industrial chemistry .

    Pain Management

    • Quinoline compounds have been used in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist, which is used for pain management .
    • The methods of application or experimental procedures involve the use of quinoline compounds in the synthesis of CGRP receptor antagonists .
    • The outcomes have shown that quinoline compounds can be used to develop new therapeutic agents for pain management .

    Green Chemistry

    • Quinolines have become important compounds because of their variety of applications in green chemistry .
    • The methods of application or experimental procedures involve the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
    • The outcomes have shown that quinoline derivatives can be synthesized using these green and clean methods .

    Corrosion Inhibition

    • A study has shown that 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ) was experimentally investigated as a corrosion inhibitor for mild steel in an acidic medium .
    • The methods of application or experimental procedures involve the use of CTQ in electrochemical methods such as polarization and electrochemical impedance techniques .
    • The outcomes have shown that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-(trifluoromethyl)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXWCDUDVJAFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinoline-6-carboxylic acid

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